2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride
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Overview
Description
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride is a chemical compound with the molecular formula C15H17N3O2HCl It is a derivative of propanamide, featuring an amino group, a phenyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride typically involves the reaction of 2-aminopyridine with α-bromoketones. The reaction conditions are mild and metal-free, often utilizing toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The process involves C–C bond cleavage, which is promoted by I2 and TBHP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridin-2-yl group and have comparable chemical properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and exhibit similar reactivity.
Uniqueness
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19Cl2N3O |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C15H17N3O.2ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;;/h1-9,14H,10-11,16H2,(H,18,19);2*1H |
InChI Key |
DGZYYMMLPMYMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
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